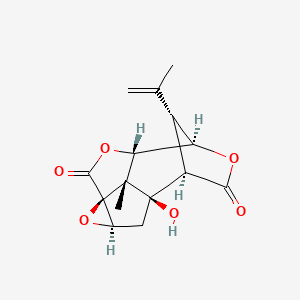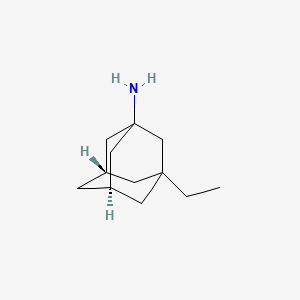
Citalopram aldehyde
Vue d'ensemble
Description
Citalopram aldehyde is a member of benzenes and a nitrile.
Applications De Recherche Scientifique
Environmental Impact
Effects on Aquatic Life : Citalopram, a common antidepressant, has been found in surface waters and can affect fish behavior. For instance, exposure to citalopram led to anxiolytic effects and increased locomotor activity in three-spine sticklebacks (Kellner et al., 2016).
Stability in Aqueous Environments : Citalopram is relatively stable in different solutions, including natural waters. Its degradation under simulated sunlight shows varying rates depending on pH and the presence of other materials in water (Kwon & Armbrust, 2005).
Analytical Methodologies
- Detection in Biological Samples : Advanced methods like ion-pair based polyvinylchloride membrane sensors and capillary electrophoresis have been developed for the analysis of citalopram in various samples, demonstrating its use in both clinical and environmental monitoring (Faridbod et al., 2020); (Budău et al., 2020).
Pharmacokinetic Studies
In Vivo and In Vitro Evaluations : Studies on citalopram have explored its impact on liver toxicity, demonstrating cellular effects like oxidative stress and mitochondrial damage (Ahmadian et al., 2017).
Influence on Cognitive and Neurological Functions : Citalopram has been shown to reverse memory impairment and alter neuronal firing rates, highlighting its potential in treating cognitive disorders and understanding its mechanism of action in the brain (Egashira et al., 2006); (Matthaeus et al., 2016).
Enantioselective Analysis in Forensic Cases : The development of chiral liquid chromatography-tandem mass spectrometry methods for measuring citalopram and its metabolites aids in forensic investigations, especially considering the different activities of its enantiomers (Johansen, 2017).
Medical Applications
Potential in Alzheimer's Disease Prevention : Citalopram decreased amyloid-β concentrations in both human and animal models, suggesting a potential role in preventing Alzheimer’s disease (Sheline et al., 2014).
Impact on Sexual Dysfunction : Research indicates that citalopram can cause sexual dysfunction in male mice, mediated through specific peptides in the brain, highlighting the importance of understanding its broader physiological effects (Soga et al., 2010).
Propriétés
Formule moléculaire |
C18H14FNO2 |
|---|---|
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-1-(3-oxopropyl)-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C18H14FNO2/c19-16-5-3-15(4-6-16)18(8-1-9-21)17-7-2-13(11-20)10-14(17)12-22-18/h2-7,9-10H,1,8,12H2 |
Clé InChI |
BBYAFETUIKMLSF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCC=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B1241993.png)
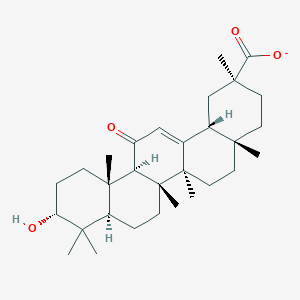
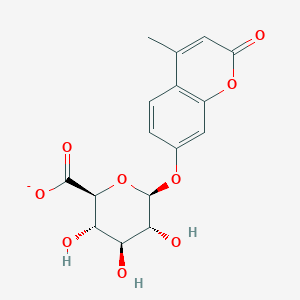
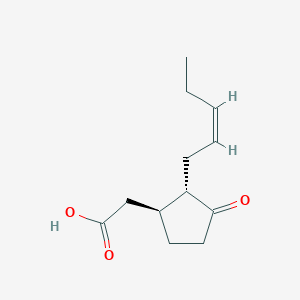

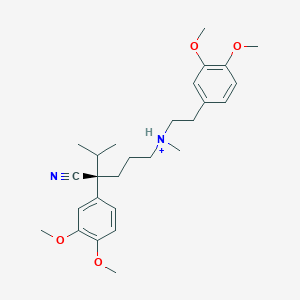
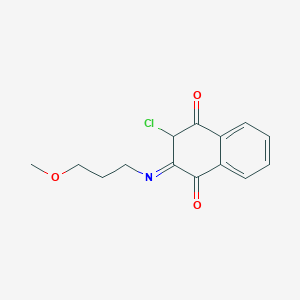
![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B1242008.png)
![{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242012.png)
![(1R,2R,9S,17R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B1242013.png)

